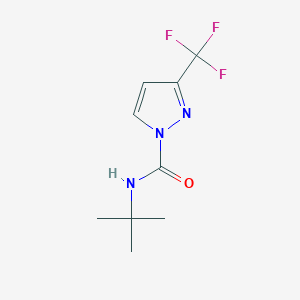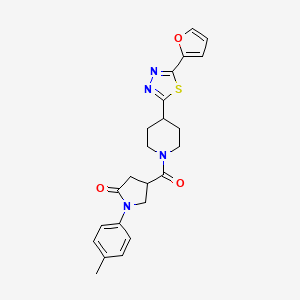![molecular formula C9H12O2 B3011498 Bicyclo[3.3.1]nonane-2,4-dione CAS No. 98442-42-3](/img/structure/B3011498.png)
Bicyclo[3.3.1]nonane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[3.3.1]nonane-2,4-dione is a compound that has been found to be predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of this compound are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of Bicyclo[3.3.1]nonane-2,4-dione has been achieved through various routes. One efficient and practical synthesis involves the treatment of cyclohexane-1,3-dicarboxylic anhydrides with diethyl magnesiomalonate and triethylamine to give 3-di(ethoxycarbonyl)-acetylcyclohexanecarboxylic acids in good yields . These compounds were then converted into methyl 3-acetylcyclohexanecarboxylates by decarboxylation and esterification . The final cyclization to Bicyclo[3.3.1]nonane-2,4-diones was performed by refluxing a mixture of the intermediate and potassium hydride in xylene .Molecular Structure Analysis
The solid-state structure of Bicyclo[3.3.1]nonane-2,4-dione shows a hydrogen-bonded, three-connected, chiral 3D-net with utg-topology . This is distinctively different from those formed by other similar compounds .Chemical Reactions Analysis
The chemical reactions of Bicyclo[3.3.1]nonane-2,4-dione involve significant hydrogen bonds in the starting bicyclononane diene diol . The weaker hydrogen bonds in the dienone and the bromo and nitrile derivatives were found significant for the overall structure .Physical And Chemical Properties Analysis
Bicyclo[3.3.1]nonane-2,4-dione has a molecular weight of 152.19 . It is recommended to avoid dust formation and to ensure adequate ventilation when handling this compound .科学的研究の応用
Preparation and Derivative Formation
Bicyclo[3.3.1]nonane-2,4-dione and its derivatives have been a subject of research for their preparation methods. A study described the preparation of Bicyclo[3.3.1]nonane-2,4-dione derivatives starting from bicyclo[3.3.1]nonan-2-one, highlighting the use of NCS oxidation in the process (Inouye et al., 1987).
Enantiomeric Resolution and Absolute Configuration
The compound's enantiomers have been studied, especially in determining their absolute configuration. One study involved the enantiomeric resolution of bicyclo[3.3.1]nonane-2,7-dione using HPLC and chemical synthesis, contributing to the understanding of chiral molecules containing carbonyl chromophores (Butkus et al., 2001).
Scale-Up Synthesis Utilizing Baker's Yeast
Baker's yeast has been employed for the large-scale synthesis of enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. This method demonstrated the potential for biological systems in resolving racemic compounds and achieving large-scale production (Wallentin et al., 2009).
Crystal Structure Analysis
Research has also focused on the crystal structures of bicyclo[3.3.1]nonane diones. A study conducted powder X-ray diffraction data analysis to understand the temperature phase changes in solid bicyclo[3.3.1]nonane-2,6-dione and its derivatives, providing insights into the compound's solid-state behavior (Brunelli et al., 2007).
Synthesis and Chiroptical Properties
The synthesis and chiroptical properties of enantiopure tricyclo[4.3.0.03,8]nonane-4,5-dione, starting from Bicyclo[3.3.1]nonane-2,6-dione, has been a research topic. This study contributes to the field of organic synthesis and the study of molecules with complex chiral structures (Butkus et al., 2002).
作用機序
While the exact mechanism of action of Bicyclo[3.3.1]nonane-2,4-dione is not fully understood, it has been noticed that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . This suggests that the compound may interact with biological systems in a way that contributes to its observed activities.
将来の方向性
The future directions of research on Bicyclo[3.3.1]nonane-2,4-dione could involve further exploration of its potential applications in asymmetric catalysis, anticancer therapies, and other areas where its unique properties may be beneficial . Additionally, further studies could focus on improving the synthetic routes for the construction of Bicyclo[3.3.1]nonane-2,4-dione and its derivatives .
特性
IUPAC Name |
bicyclo[3.3.1]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-5-9(11)7-3-1-2-6(8)4-7/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEZRBRNKZKXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.3.1]nonane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
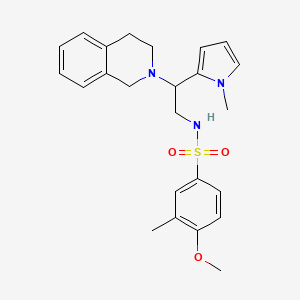
![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
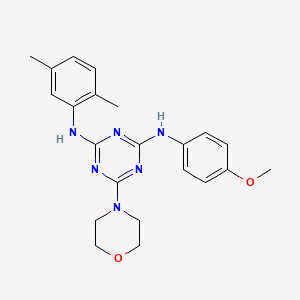
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
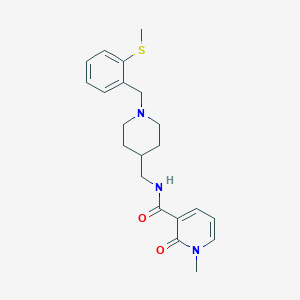
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)
![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)
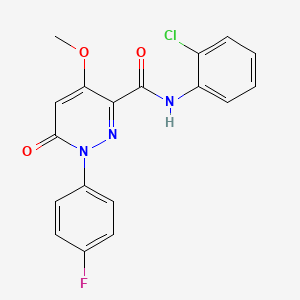
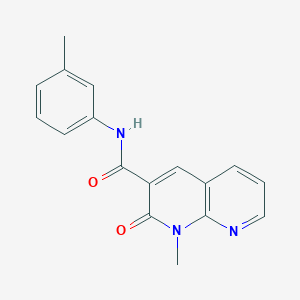
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)
